5-(Chloromethyl)isophthalaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)benzene-1,3-dicarbaldehyde typically involves the chloromethylation of benzene-1,3-dicarbaldehyde. This reaction is carried out under controlled conditions to ensure the selective introduction of the chloromethyl group at the desired position on the benzene ring .
Industrial Production Methods: While specific industrial production methods for 5-(Chloromethyl)benzene-1,3-dicarbaldehyde are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to achieve high purity levels, typically above 98% .
Chemical Reactions Analysis
Types of Reactions: 5-(Chloromethyl)benzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids under appropriate conditions.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: 5-(Carboxymethyl)benzene-1,3-dicarboxylic acid.
Reduction: 5-(Hydroxymethyl)benzene-1,3-dicarbaldehyde.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(Chloromethyl)benzene-1,3-dicarbaldehyde is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various functionalized benzene derivatives .
Biology and Medicine: In biological research, this compound is used to study the effects of aldehyde-containing molecules on biological systems. It is also explored for its potential use in drug development and as a precursor for biologically active compounds .
Industry: In the industrial sector, 5-(Chloromethyl)benzene-1,3-dicarbaldehyde is used in the production of advanced materials, including polymers and resins. Its unique chemical properties make it valuable for creating materials with specific functionalities .
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)benzene-1,3-dicarbaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde groups can form Schiff bases with amines, while the chloromethyl group can participate in nucleophilic substitution reactions . These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
5-Bromoisophthalaldehyde (CAS 120173-41-3): Similar structure but with a bromine atom instead of a chlorine atom.
5-Methoxyisophthalaldehyde: Contains a methoxy group instead of a chloromethyl group.
5-Nitroisophthalaldehyde: Contains a nitro group instead of a chloromethyl group.
Uniqueness: 5-(Chloromethyl)benzene-1,3-dicarbaldehyde is unique due to the presence of both aldehyde and chloromethyl functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H7ClO2 |
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Molecular Weight |
182.60 g/mol |
IUPAC Name |
5-(chloromethyl)benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C9H7ClO2/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,5-6H,4H2 |
InChI Key |
HSTYSHSWBIRHMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C=O)C=O)CCl |
Origin of Product |
United States |
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